molecular formula C5H8ClNO3 B1330255 Ethyl (chloroacetyl)carbamate CAS No. 6092-47-3

Ethyl (chloroacetyl)carbamate

Cat. No. B1330255
Key on ui cas rn: 6092-47-3
M. Wt: 165.57 g/mol
InChI Key: WMKXMEBGSGFRMT-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

(2-Chloro-acetyl)-carbamic acid ethyl ester (356 mg, 2.15 mmol) was added to 4-bromo-3-methyl-phenylamine (400 mg, 2.15 mmol) and dimethylphenylamine (273 μL, 2.15 mmol) at room temperature. The mixture was stirred at 130° C. for five hours, and the reaction solution was then cooled. The precipitate was collected by filtration and washed with CH3CN to give 1-(4-bromo-3-methyl-phenyl)-imidazolidine-2,4-dione as a colorless solid (314 mg, 54%).
Quantity
356 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
273 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:10])[NH:5][C:6](=[O:9])[CH2:7]Cl)C.[Br:11][C:12]1[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][C:13]=1[CH3:19].CN(C)C1C=CC=CC=1>>[Br:11][C:12]1[CH:17]=[CH:16][C:15]([N:18]2[CH2:7][C:6](=[O:9])[NH:5][C:4]2=[O:10])=[CH:14][C:13]=1[CH3:19]

Inputs

Step One
Name
Quantity
356 mg
Type
reactant
Smiles
C(C)OC(NC(CCl)=O)=O
Name
Quantity
400 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)N)C
Name
Quantity
273 μL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 130° C. for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was then cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with CH3CN

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)N1C(NC(C1)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 314 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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